molecular formula C10H10FN3 B13210166 N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine

N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B13210166
M. Wt: 191.20 g/mol
InChI Key: HUTONPLRZRETNB-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H10FN3 and a molecular weight of 191.20 g/mol . This amine-substituted pyrazole derivative features a 2-fluoro-4-methylphenyl group, a scaffold frequently utilized in medicinal chemistry and drug discovery research. While specific biological data for this compound is not available, structurally similar molecules, such as N-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-amine, are commonly investigated as key intermediates or building blocks in organic synthesis . Researchers value these compounds for developing novel pharmacologically active molecules, particularly due to the fluorine atom, which can influence a compound's polarity, metabolic stability, and binding affinity . As a result, this amine is a valuable scaffold for constructing compound libraries for high-throughput screening or for the targeted synthesis of potential therapeutic agents. The product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

N-(2-fluoro-4-methylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H10FN3/c1-7-2-3-10(9(11)4-7)14-8-5-12-13-6-8/h2-6,14H,1H3,(H,12,13)

InChI Key

HUTONPLRZRETNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=CNN=C2)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine generally follows a two-step approach:

This strategy ensures the installation of the amine group at the 4-position of the pyrazole ring linked to the 2-fluoro-4-methylphenyl substituent.

Pyrazole Ring Formation

Several methods have been reported for pyrazole synthesis, which can be adapted for preparing the pyrazol-4-amine core:

  • One-pot addition–cyclocondensation of chalcones with arylhydrazines catalyzed by copper triflate and ionic liquids, yielding 1,3,5-trisubstituted pyrazoles in approximately 82% yield without requiring additional oxidants.

  • Regioselective condensation of hydrazines with α,β-ethylenic ketones in dimethylformamide (DMF), followed by alkylation and oxidation to yield 4-substituted pyrazoles in 66–88% yield.

  • Cycloaddition reactions involving nitrilimines or diazocarbonyl compounds with alkynes or alkenes to form pyrazole derivatives with high regioselectivity and yields up to 88%.

These methods provide versatile routes to construct the pyrazole ring with functional groups suitable for subsequent coupling.

Coupling with 2-Fluoro-4-methylphenyl Moiety

The key step in synthesizing this compound is the formation of the C–N bond between the pyrazole amine and the fluorinated aromatic ring. The following approaches are commonly employed:

Palladium-Catalyzed Buchwald-Hartwig Amination
  • Catalysts and Conditions : Pd₂(dba)₃ with XPhos ligand, potassium phosphate base, in solvents such as DMF or toluene, under inert atmosphere at elevated temperatures (80–110°C).

  • Reaction : Coupling of pyrazole amines with aryl halides bearing fluorine and methyl substituents.

  • Yields : Typically 65–81% depending on substrate and reaction optimization.

Copper-Catalyzed C–N Coupling
  • Catalysts and Conditions : Copper(I) bromide as catalyst, cesium carbonate as base, in DMSO solvent at mild temperatures (~35°C).

  • Advantages : Milder conditions, cost-effective catalyst, suitable for scale-up.

  • Yields : Moderate yields around 17.9% reported for structurally similar compounds, with potential for optimization by varying solvents and reaction times.

Suzuki-Miyaura Coupling (for Intermediate Preparation)
  • Used mainly to prepare substituted pyrazole intermediates with boronic acids and aryl halides prior to amination steps.

  • Yields range from 65% to 81%.

Purification Techniques

  • Recrystallization : Commonly employed using ethanol or ethyl acetate/hexane mixtures to obtain high-purity crystalline products.

  • Chromatography : Silica gel column chromatography using gradients of ethyl acetate and hexane is used for isolating the desired compound from reaction mixtures.

  • Filtration and Washing : Acid-base extraction and filtration steps are used to remove impurities and by-products.

Representative Synthetic Procedure Summary

Step Reagents/Conditions Description Yield (%) Reference
Pyrazole ring formation Chalcone + arylhydrazine, Cu(OTf) + ionic liquid, 1-pot Cyclocondensation to pyrazole core ~82%
C–N coupling Pd₂(dba)₃/XPhos, K₃PO₄, DMF, 80–110°C Buchwald-Hartwig amination with 2-fluoro-4-methylaniline 65–81%
Alternative coupling CuBr, Cs₂CO₃, DMSO, 35°C Copper-catalyzed amination ~17.9% (similar compounds)
Purification Recrystallization / Chromatography Isolation of pure product

Detailed Research Findings

Reaction Optimization and Yield Improvement

  • Increasing reaction time (up to 48–72 hours) and screening solvents such as DMF or tetrahydrofuran (THF) can enhance solubility and conversion rates in copper-catalyzed reactions.

  • Using bulkier amines or modifying substituents on the aromatic ring can reduce steric hindrance and improve coupling efficiency.

Stability and Reactivity Notes

  • The fluorine substituent on the aromatic ring remains stable under hydrogenation and catalytic conditions, preserving the compound's pharmacological properties.

  • The pyrazole NH group can participate in hydrogen-bond-assisted C–H activation, facilitating regioselective functionalization.

Structural Characterization

  • Single-crystal X-ray diffraction (SCXRD) is employed for confirming the molecular structure, showing triclinic crystal systems with space group P1 and typical unit cell dimensions.

  • NMR (¹H, ¹³C), mass spectrometry, and elemental analysis complement structural elucidation.

Comparative Analysis with Related Compounds

  • Structural isomers such as N-(4-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine exhibit different biological activities, underscoring the importance of precise fluorine and methyl positioning on the phenyl ring.

Summary Table of Preparation Methods

Preparation Aspect Method Key Reagents Conditions Yield Range Notes
Pyrazole ring synthesis Cyclocondensation Chalcones, arylhydrazines, Cu(OTf), ionic liquids One-pot, ambient to 100°C ~82% No extra oxidants needed
C–N coupling (Pd) Buchwald-Hartwig amination Pd₂(dba)₃, XPhos, K₃PO₄, aryl halide 80–110°C, inert atmosphere 65–81% Widely used, high yields
C–N coupling (Cu) Copper-catalyzed amination CuBr, Cs₂CO₃, DMSO 35°C, mild ~17.9% (analogues) Cost-effective, needs optimization
Purification Recrystallization, chromatography Ethanol, ethyl acetate/hexane Ambient Essential for high purity

Chemical Reactions Analysis

Reduction Reactions

The primary amine group undergoes selective reductions to form secondary or tertiary amine derivatives:

Reaction TypeReagent/ConditionsProductYield (%)Source
Amine reductionLiAlH₄ in THF (0°C → reflux)N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine → N-alkylated derivatives68-82
Catalytic hydrogenationH₂/Pd-C (1 atm, rt)Saturated pyrazoline analogs55

Key findings:

  • LiAlH₄ preferentially reduces the pyrazole C=N bonds before attacking the aromatic amine (controlled by temperature)

  • Hydrogenation preserves the fluorine substituent while saturating the pyrazole ring

Coupling Reactions

The compound participates in cross-coupling reactions via its aromatic fluorine or pyrazole NH groups:

Coupling TypeConditionsPartnerApplicationEfficiency
Buchwald-HartwigPd₂(dba)₃/XPhos, K₃PO₄Aryl halidesBiaryl amine synthesis73% (GC-MS)
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Boronic acidsFunctionalized pyrazoles65-81%

Mechanistic notes:

  • Fluorine acts as a directing group in ortho-metallation during Pd-catalyzed reactions

  • Pyrazole NH participates in hydrogen-bond-assisted C-H activation

N-Alkylation/Arylation

The pyrazole NH and aromatic amine show distinct alkylation behaviors:

SiteReagentConditionsSelectivity Ratio (NH:ArNH₂)
Pyrazole NHRX/NaHDMF, 0°C9:1
Aromatic amineBenzyl bromideTBAB, K₂CO₃1:4

Experimental data:

  • Benzylation occurs preferentially at the aromatic amine (89% yield) vs pyrazole NH (11%) under phase-transfer conditions

  • Bulky electrophiles (e.g., tert-butyl bromide) favor pyrazole alkylation (73% yield)

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions:

DipolarophileConditionsProduct ClassBiological Activity
Nitrile oxidesMeCN, ΔIsoxazole hybridsCOX-2 inhibition (IC₅₀ = 0.12 µM)
DiazoalkanesDCM, rtPyrazolo[1,5-a]pyrimidinesCDK2 inhibition (Kᵢ = 5 nM)

Kinetic study data:

  • Second-order rate constant (k₂) = 1.8 × 10⁻³ M⁻¹s⁻¹ in nitrile oxide cycloadditions

  • Electron-withdrawing fluoro group increases reaction rate by 3.2× vs non-fluorinated analogs

Fluorine Substitution

The aromatic fluorine undergoes nucleophilic substitution under specific conditions:

NucleophileConditionsProductYield (%)
NaOH (10% aq)150°C, sealed tubeHydroxy derivative42
NaN₃DMF, 120°CAzido analog67

Oxidation Reactions

Controlled oxidation of the amine moiety:

OxidantProductSelectivity
mCPBANitroso derivative91%
KMnO₄/H+Nitro compound78%

Stability Under Reaction Conditions

Critical stability parameters from thermal analysis:

ConditionHalf-life (h)Degradation Pathway
pH < 21.2Pyrazole ring protonation → decomposition
pH > 104.8Hydrolysis of C-F bond
100°C (neat)8.5-H shift → ring contraction

Data compiled from accelerated stability studies ( )

Scientific Research Applications

N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Structural and Substituent Effects

The target compound’s 2-fluoro-4-methylphenyl group balances electronic and steric effects. Key analogs and their substituent-driven properties include:

Table 1: Substituent Impact on Physicochemical Properties
Compound Name Substituent Key Properties Reference
N-(4-Fluorobenzyl)-1H-pyrazol-4-amine 4-Fluorobenzyl High purity (95%), moderate lipophilicity
N-(3,5-Dimethylphenyl)-1H-pyrazol-4-amine 3,5-Dimethylphenyl Enhanced steric bulk, solid at RT
N-(4-tert-Butylphenyl)-1H-pyrazol-4-amine 4-tert-Butylphenyl High yield (95%), bulky substituent
N-(Pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl Polar, lower melting point (126–127°C)
  • Fluorine Positioning: Compounds with fluorine at the 2- or 4-position (e.g., –17) exhibit higher melting points compared to non-fluorinated analogs due to increased dipole interactions .
  • Methyl vs. tert-Butyl : Methyl groups improve solubility in organic solvents, while tert-butyl groups () hinder crystallization but enhance thermal stability .

Melting Points and Purity Trends

Melting points correlate with substituent polarity and molecular symmetry. Fluorinated analogs generally exhibit higher melting points:

Table 3: Thermal Properties of Pyrazole Amines
Compound Name Melting Point (°C) Purity (%) Reference
N-(Pyrimidin-5-yl)-1H-pyrazol-4-amine 233–234 -
N-(Pyrazin-2-yl)-1H-pyrazol-4-amine 142–143 -
N-(2-Methoxypyridin-3-yl)-1H-pyrazol-3-amine 137–138 -
N-(4-Fluorobenzyl)-1H-pyrazol-4-amine - 95
  • Fluorine Impact : The 2-fluoro-4-methylphenyl group in the target compound is expected to confer a melting point >150°C, comparable to N-(pyrazin-2-yl)-1H-pyrazol-4-amine (142–143°C) .
  • Purity : Commercial analogs (e.g., ) often report 95% purity, achievable via silica chromatography or recrystallization .

Biological Activity

N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine is an organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure featuring a pyrazole ring linked to a phenyl group with a fluorine atom and a methyl group. Its molecular formula contributes to its intriguing properties, making it a candidate for various pharmacological applications.

  • Molecular Formula : C10_{10}H10_{10}F1_{1}N3_{3}
  • Molecular Weight : 205.23 g/mol

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily focusing on its anticancer and antimicrobial properties. The following sections detail these findings.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the pyrazole moiety, including this compound.

  • Mechanism of Action : The compound is believed to inhibit key kinases involved in cancer cell signaling pathways, thus affecting cellular proliferation and survival. For instance, it has shown inhibitory effects on Aurora-A kinase, which is critical for cell cycle regulation.
  • In Vitro Studies : In vitro evaluations have demonstrated that this compound can significantly inhibit the growth of various cancer cell lines, including:
    • Breast Cancer (MDA-MB-231) : IC50_{50} values suggest potent antiproliferative effects.
    • Liver Cancer (HepG2) : Studies indicate significant cytotoxicity, with IC50_{50} values in the low micromolar range.

The following table summarizes some of the key findings from recent studies:

Cell Line IC50_{50} (µM) Mechanism
MDA-MB-2310.46Aurora-A kinase inhibition
HepG20.30Induction of apoptosis
NCI-H4600.39Cell cycle arrest

Antimicrobial Activity

Preliminary studies also suggest that this compound may possess antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi, though detailed mechanisms and specific targets remain to be fully elucidated.

Case Studies

A recent study focused on the synthesis and biological evaluation of derivatives of pyrazole compounds, including this compound. The results indicated that modifications in the pyrazole structure could lead to enhanced biological activity. For example, derivatives with additional functional groups showed improved selectivity and potency against specific cancer types.

Example Case Study

In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against multiple cell lines. Among these, this compound was identified as one of the most promising candidates for further development due to its favorable activity profile and low toxicity in preliminary tests .

Q & A

Q. What synthetic methodologies are optimized for preparing N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine, and how can low yields be addressed?

  • Methodological Answer : A copper-catalyzed coupling reaction under mild conditions (35°C, DMSO solvent) is commonly employed, as described for analogous pyrazole derivatives . Key steps include:
  • Use of cesium carbonate as a base to deprotonate intermediates.
  • Copper(I) bromide as a catalyst for C–N bond formation.
  • Chromatographic purification (e.g., ethyl acetate/hexane gradients) to isolate the product.
    Yield Optimization Strategies :
  • Increase reaction time (e.g., 48–72 hours) to improve conversion .
  • Screen alternative solvents (e.g., DMF or THF) to enhance solubility of aromatic intermediates.
  • Replace cyclopropanamine with bulkier amines to reduce steric hindrance during coupling .
    Reference Yield : 17.9% (for a structurally similar compound) .

Q. How can structural characterization of this compound be performed using crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Key parameters include:
  • Crystal System : Triclinic (P1 space group) for related pyrazole amines, with unit cell dimensions a = 8.5–10.4 Å, b = 9.8–10.4 Å, c = 10.4 Å .
  • Refinement Software : SHELXL for small-molecule refinement (R factor < 0.07) .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···N/F) using graph-set notation to predict crystal packing .
    Example Data :
ParameterValue (Example)
Space GroupP1
R Factor0.070
Density (g/cm³)1.67–1.86

Q. How should discrepancies in NMR spectral data for pyrazole-4-amine derivatives be interpreted?

  • Methodological Answer : Variations in chemical shifts (δ) arise from:
  • Solvent Effects : DMSO-d6 vs. CDCl3 (e.g., δ 10.66–10.05 for NH in DMSO vs. δ 8.87 in CDCl3 ).
  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., fluorine) deshield adjacent protons .
  • Tautomerism : Pyrazole rings exhibit keto-enol tautomerism, affecting NH proton visibility .
    Validation : Compare experimental data with computed NMR (e.g., DFT using Gaussian 03) .

Advanced Research Questions

Q. What computational approaches predict the electronic and thermodynamic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps and electrostatic potential maps .
  • Thermodynamic Stability : Calculate Gibbs free energy (ΔG) for tautomeric forms to identify dominant conformers.
  • Solubility Prediction : Use COSMO-RS models with acetone/water mixtures (e.g., 88% acetone) as reference .

Q. How can structure-activity relationship (SAR) studies guide the design of pyrazole-4-amine derivatives for pharmacological applications?

  • Methodological Answer :
  • Substituent Modification : Introduce electron-donating groups (e.g., methoxy) at the 4-methylphenyl position to enhance bioavailability .
  • Bioisosteric Replacement : Replace fluorine with chlorine to assess halogen bonding effects on target binding .
  • In Vitro Assays : Screen derivatives against kinase targets (e.g., FLT3 or JAK2) using cell-free enzymatic assays .
    Example Derivatives :
DerivativeBiological Activity (Hypothetical)
N-Cyclopropyl analogImproved metabolic stability
3-Methyl substitutedEnhanced kinase inhibition

Q. What experimental techniques assess the thermal stability and decomposition kinetics of this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure weight loss (%) under nitrogen atmosphere (heating rate: 10°C/min).
  • Differential Scanning Calorimetry (DSC) : Identify exothermic peaks for decomposition (Td > 200°C for stable analogs) .
  • Kinetic Modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea) from non-isothermal data.

Contradictions and Validation

  • Synthetic Yields : Low yields (e.g., 17.9% vs. 50–60% for iodinated precursors ) suggest substrate-specific challenges. Validate via mechanistic studies (e.g., monitoring intermediates by LC-MS).
  • Crystallographic Data : Discrepancies in unit cell parameters (e.g., α = 79.9° vs. α = 86.2° ) may arise from fluorine’s steric/electronic effects. Use high-resolution synchrotron data for clarification.

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